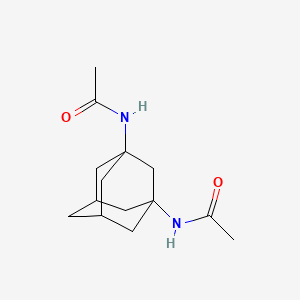

1,3-Bis(acetylamino)adamantane

Description

Historical Context and Significance of Adamantane (B196018) Derivatives in Chemical Science

The journey of adamantane chemistry began in 1933 with the isolation of adamantane from crude oil. researchgate.net However, it was not until the development of a more accessible synthesis method by Schleyer in 1957 that the exploration of adamantane and its derivatives truly began to flourish. researchgate.net A pivotal moment in the history of adamantane derivatives was the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s, marking its entry into medicinal chemistry. researchgate.netnih.gov This discovery spurred extensive research, leading to the development of numerous other adamantane-based drugs with a wide range of therapeutic applications. nih.gov

The Adamantane Scaffold as a Rigid Polycyclic Framework in Molecular Design

The adamantane molecule is a tricyclic hydrocarbon with a highly symmetrical and rigid structure, often described as the smallest unit of a diamond lattice. rsc.org This rigidity is a key feature that chemists exploit in molecular design. Unlike flexible aliphatic or aromatic systems, the adamantane cage provides a conformationally locked scaffold. This allows for the precise spatial orientation of functional groups attached to its bridgehead positions. mdpi.com This structural integrity is advantageous in drug design for optimizing interactions with biological targets and in materials science for creating well-defined supramolecular structures. rsc.org Furthermore, the lipophilic nature of the adamantane core can enhance the bioavailability of drug molecules. nih.gov

Overview of Academic Research Trajectories for Adamantane-Based Compounds

Academic research on adamantane-based compounds has followed several key trajectories. A major focus has been in medicinal chemistry, driven by the success of early adamantane drugs. Researchers have explored adamantane derivatives for their potential as antiviral, anticancer, and neuroprotective agents. This often involves using the adamantane cage as a pharmacophore or as a bulky, lipophilic group to improve the properties of existing drugs. Another significant area of research is in materials science and supramolecular chemistry. rsc.org The rigid, well-defined geometry of the adamantane scaffold makes it an ideal building block for the construction of polymers, coordination networks, and host-guest systems. rsc.org Research also extends to the development of novel synthetic methodologies for the selective functionalization of the adamantane core. researchgate.net

Specific Research Significance of 1,3-Bis(acetylamino)adamantane and its Functionalized Analogues

The specific research significance of This compound appears to be primarily as a synthetic intermediate. Its preparation, as part of a broader class of 1,3-diacetylamino derivatives, has been reported as a step towards obtaining the corresponding diamines. researchgate.net The hydrolysis of 1,3-diacetylamino derivatives provides access to scaffold diamines and diaminoacids, which are valuable building blocks for further chemical synthesis. researchgate.net

Research into functionalized analogues of the diamine precursor to This compound highlights the potential for developing new molecules with specific properties. For example, a series of Schiff base derivatives have been synthesized from 1,3-bis(4-aminophenyl)adamantane (B1268266), a more complex diamine. These derivatives have been characterized and studied for their antioxidant activity. samipubco.com This line of research demonstrates how the 1,3-disubstituted adamantane core can be elaborated into more complex structures with potential biological applications. samipubco.com

The synthesis of these Schiff base derivatives showcases the utility of the adamantane diamine scaffold. The reaction involves the condensation of the diamine with various aromatic aldehydes to form new imine linkages. samipubco.com The resulting compounds have been characterized by various spectroscopic methods, and their antioxidant properties have been evaluated. samipubco.com

Below are data tables summarizing the synthesis and characterization of some of these functionalized analogues.

Table 1: Synthesis of 1,3-Diacetylaminoadamantane

| Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

|---|

Table 2: Characterization Data for Schiff Base Derivatives of 1,3-Bis(4-aminophenyl)adamantane

| Aldehyde Reactant | Product Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| Benzaldehyde | 56 | 155-156 | ¹³C-NMR: δ 160 (C=N) | samipubco.com |

| 4-Methylbenzaldehyde | 68 | 142-144 | ¹³C-NMR: δ 160 (C=N), 21.6 (CH₃) | samipubco.com |

| 4-Hydroxybenzaldehyde | 58.7 | 111-112 | ¹³C-NMR: δ 160 (C=N), 149-145 (C=C-O) | samipubco.com |

| 4-Nitrobenzaldehyde | 54.5 | 137-139 | ¹³C-NMR: δ 156 (C=N), 148-149 (C=C-NO₂) | samipubco.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamido-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-9(17)15-13-4-11-3-12(5-13)7-14(6-11,8-13)16-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMCHZWZPAIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384719 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59940-35-1 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Acetylamino Adamantane and Functional Analogues

Direct Synthesis Routes to 1,3-Bis(acetylamino)adamantane

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they streamline the manufacturing process, reduce waste, and can lead to higher throughput. Researchers have successfully developed one-pot methods to synthesize 1,3-diacetylamino derivatives directly from adamantane (B196018) hydrocarbons or adamantan-1-ylacetic acids. researchgate.net These methods typically involve an initial oxidation step followed by a Ritter reaction in a mixture of nitric and sulfuric acids. researchgate.net This approach has proven effective for producing various diacetylamino derivatives of the adamantane series in high yields, ranging from 73% to 92%. researchgate.net

For instance, the reaction of adamantane with a mixture of nitric and sulfuric acids, followed by the addition of acetonitrile (B52724), yields this compound. researchgate.net This one-pot process demonstrates the efficiency of combining oxidation and amidation steps in a single reaction vessel.

Ritter Reaction Protocols and Modifications

The Ritter reaction is a cornerstone in the synthesis of N-substituted amides and has been extensively applied to adamantane derivatives. researchgate.net This reaction involves the generation of a carbocation, which then reacts with a nitrile to form a nitrilium ion, followed by hydrolysis to yield the amide.

In the context of this compound, the Ritter reaction is typically performed on a suitable adamantane precursor that can generate stable tertiary carbocations at the 1 and 3 positions. Common starting materials include 1,3-dibromoadamantane (B19736) or 1,3-adamantanediol (B44800). The reaction is usually carried out in a strong acid, such as sulfuric acid, with a nitrile, most commonly acetonitrile for the synthesis of acetylamino derivatives. researchgate.net

Modifications to the classical Ritter reaction conditions have been explored to improve yields and accommodate a wider range of functional groups. researchgate.net For example, the use of a mixture of nitric and sulfuric acids can facilitate the in-situ generation of the necessary carbocation from adamantane itself, leading to the one-pot synthesis described previously. researchgate.net The Ritter reaction is a versatile and powerful tool for the direct introduction of acetylamino groups onto the adamantane scaffold.

Hydrolysis of Diacetylamino Derivatives to Diamines

The hydrolysis of this compound is a crucial subsequent step for the synthesis of 1,3-diaminoadamantane. This transformation is typically achieved by heating the diacetylamino derivative in an acidic medium. researchgate.net While the Ritter reaction to form the diamide (B1670390) often proceeds in excellent yields, the subsequent hydrolysis can require forcing conditions and extended reaction times, which may lead to lower yields of the desired diamine. tandfonline.com

For example, the hydrolysis of 1,3-diacetylamino derivatives in an acidic medium leads to the corresponding scaffold diamines. researchgate.net This process is essential for accessing the free diamine, which serves as a key building block for the synthesis of other functionalized adamantane derivatives and polymers.

Synthesis from Adamantane Precursors

The functionalization of pre-existing adamantane cores is a common and versatile strategy for the synthesis of this compound and its analogues.

Functionalization of Adamantanediol Derivatives

1,3-Adamantanediol is a valuable precursor for the synthesis of 1,3-disubstituted adamantanes. The hydroxyl groups can be converted to other functionalities, including amino groups, which can then be acylated. While direct conversion to amines is possible, a common route involves the Ritter reaction.

For example, 1,3-adamantanediol can be subjected to Ritter reaction conditions with acetonitrile in the presence of a strong acid to yield this compound. This reaction proceeds through the formation of a dicationic intermediate.

| Precursor | Reagents | Product | Yield | Reference |

| 1,3-Adamantanediol | Acetonitrile, Sulfuric Acid | This compound | Not specified | google.com |

Furthermore, 1,3-adamantanediol can be a starting point for creating other functional analogues. For instance, it can react with methyl isocyanate in the presence of pyridine (B92270) to form 1,3-bis(N-methylcarbamoyloxy)adamantane. google.com

Amidation and Acylation of Aminoadamantanes

An alternative and straightforward approach involves the direct acylation of 1,3-diaminoadamantane. This method is contingent on the availability of the diamine precursor. The synthesis of 1,3-diaminoadamantane itself can be achieved through various routes, including the Hofmann degradation of 1,3-adamantanedicarboxamide or the amination of 1,3-dibromoadamantane with urea (B33335) in the presence of trifluoroacetic acid. asianpubs.orgasianpubs.org

Once 1,3-diaminoadamantane is obtained, it can be readily acylated using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride to produce this compound in high yield.

| Precursor | Reagents | Product | Yield | Reference |

| 1,3-Diaminoadamantane | Acetic Anhydride | This compound | High | asianpubs.org |

| 1,3-Diaminoadamantane | Acetyl Chloride | This compound | High | asianpubs.org |

This two-step process, synthesis of the diamine followed by acylation, provides a reliable and often high-yielding route to the target compound.

Derivatization of Adamantane-1,3-dicarboxylic Acid Intermediates

Adamantane-1,3-dicarboxylic acid is a pivotal intermediate in the synthesis of various 1,3-disubstituted adamantane derivatives. Its preparation can be achieved through a one-pot method involving the oxidation of 1-adamantane carboxylic acid with a mixture of nitric and sulfuric acids. google.com Another common route involves the bromination of adamantane to 1,3-dibromoadamantane, followed by hydrolysis and subsequent carboxylation.

The dicarboxylic acid can be further derivatized to introduce a range of functional groups. A key transformation is its conversion to dicarboxamide analogues, which are precursors to amines and other functionalities.

Synthesis of Key this compound Derivatives

The synthesis of this compound can be approached both directly and through the acetylation of its diamine precursor. A direct, one-pot method involves the reaction of adamantane or its derivatives with an oxidizing agent and acetonitrile, proceeding through a Ritter-type reaction. researchgate.net

Schiff bases derived from 1,3-diaminoadamantane are valuable intermediates for the synthesis of more complex molecules. The synthesis of these bis-Schiff bases is typically achieved through the condensation reaction of 1,3-diaminoadamantane with various aromatic aldehydes. acs.orgsamipubco.com The reaction is often carried out in a suitable solvent like absolute ethanol, with a catalytic amount of a base such as pyridine, under reflux conditions. acs.orgsamipubco.com

For instance, 1,3-bis(4-aminophenyl)adamantane (B1268266), prepared from the de-protection of 1,3-bis(4-acetamidophenyl)adamantane, can be reacted with a variety of aromatic aldehydes to yield the corresponding bis-Schiff bases. acs.orgsamipubco.com

Table 1: Synthesis of Bis-Schiff Base Derivatives from 1,3-Diaminoadamantane Analogues acs.orgsamipubco.com

| Diamine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Product |

| 1,3-Bis(4-aminophenyl)adamantane | Aromatic Aldehyde | Absolute Ethanol | Pyridine | Reflux, 5-6 hours | 4,4'-(adamantane-1,3-diyl)bis(N-arylidineaniline) |

Dicarboxamide analogues of adamantane are synthesized from adamantane-1,3-dicarboxylic acid. The process generally involves the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, followed by reaction with a primary or secondary amine. The use of coupling agents can also facilitate the direct formation of the amide bond from the dicarboxylic acid and the amine. These dicarboxamides can serve as precursors for further functionalization.

A series of N,N'-bis(substituted phenyl)adamantane-1,3-dicarboxamides have been synthesized and characterized, demonstrating the versatility of this synthetic route.

The synthesis of adamantane-containing thioureas often starts from the corresponding aminoadamantane derivative. For instance, 1-(adamantan-1-yl)-3-arylthioureas can be synthesized and subsequently used to form more complex heterocyclic structures. nih.gov

These thiourea (B124793) derivatives are key precursors for the synthesis of adamantane-containing thiazoles. A common method involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various α-haloketones, such as aryl bromomethyl ketones. nih.gov This reaction leads to the formation of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. nih.gov Naphthoquinone-thiazole hybrids bearing an adamantane moiety have also been synthesized by reacting 1,4-naphthoquinone (B94277) N-aroylthioureas with 1-adamantyl bromomethyl ketone. jrespharm.com

Table 2: Synthesis of Adamantane-Containing Thiazoles nih.govjrespharm.com

| Adamantane Precursor | Reagent | Product |

| 1-(Adamantan-1-yl)-3-arylthioureas | Aryl bromomethyl ketones | (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines |

| 1,4-Naphthoquinone N-aroylthioureas | 1-Adamantyl bromomethyl ketone | Naphthoquinone-thiazole hybrids with adamantane |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of products. The rigid structure of the adamantane cage significantly influences its reactivity.

Nucleophilic substitution at the bridgehead carbons of adamantane is a key step in the synthesis of many of its derivatives. Due to the steric hindrance and the strain associated with a planar carbocation at the bridgehead, SN2 reactions are highly disfavored. Consequently, reactions often proceed through alternative pathways.

One important mechanism is the SN1 reaction , which involves the formation of a tertiary carbocation at the bridgehead. This pathway is particularly relevant in the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane, where a strong acid can facilitate the cleavage of the C-Br bond to form a relatively stable adamantyl cation. asianpubs.org This cation then reacts with a nucleophile, such as urea, to form the substituted product. asianpubs.org

Another significant pathway is the radical nucleophilic substitution (SRN1) mechanism . This multi-step process involves the formation of a radical intermediate. The reaction of 1-bromoadamantane (B121549) with nucleophiles like diphenylphosphide and diphenylarsenide ions has been shown to proceed via the SRN1 mechanism, allowing for facile substitution at the bridgehead position. acs.org This pathway has also been utilized for the synthesis of 1,3,5,7-tetracyanoadamantane from 1,3,5,7-tetrabromoadamantane (B396909) using cyanide as the nucleophile. researcher.life

The choice between these pathways is influenced by factors such as the nature of the leaving group, the nucleophile, and the reaction conditions. The unique electronic and steric properties of the adamantane cage play a crucial role in directing the course of these nucleophilic substitution reactions. researchgate.net

Cyclization and Rearrangement Mechanisms

The synthesis of the adamantane scaffold, the core of this compound, is a classic example of intricate cyclization and rearrangement reactions. The most fundamental method involves the Lewis acid-promoted rearrangement of C10H16 isomers, such as tetrahydrodicyclopentadiene, which reorganizes into the highly stable diamondoid structure of adamantane. ucla.edu This stability is a primary driving force for the reaction.

A common strategy for constructing 1,2-disubstituted adamantane derivatives, and adaptable for other substitution patterns, utilizes the cyclization of bicyclic precursors like derivatives of bicyclo[3.3.1]nonane. mdpi.com These precursors can undergo acid-catalyzed cyclization. For instance, an acid-promoted reaction can generate a carbocation from a hydroxyl group, which then facilitates the closure of the tricyclic adamantane core. mdpi.com Similarly, the cyclization of diene derivatives of bicyclo[3.3.1]nonane can be initiated by electrophiles. ucla.edu This process is thought to proceed through the formation of an initial carbocation, followed by the cyclization of the second alkene onto this electrophilic center, generating the adamantyl cation. ucla.edu This tertiary carbocation is a key intermediate that can then be trapped by a variety of nucleophiles. ucla.edumdpi.com

One of the most direct methods for introducing amino functionalities onto the adamantane cage is the Ritter reaction. In a one-pot synthesis, adamantane or its derivatives can be subjected to an oxidation stage followed by a Ritter reaction in a mixture of nitric and sulfuric acids. researchgate.net This process generates the 1,3-diacetylamino derivatives directly. researchgate.net The mechanism involves the formation of a stable tertiary 1-adamantyl cation, which is then trapped by acetonitrile in the presence of water, leading to the corresponding acetamide. mdpi.com

More complex rearrangements, such as the Wagner-Meerwein rearrangement, are also observed in adamantane synthesis. mdpi.com For example, starting from certain precursors, a series of acid-catalyzed Wagner–Meerwein rearrangements, eliminations, and isomerizations can lead to a diolefin intermediate which then cyclizes to the 1-adamantyl cation. mdpi.com The Beckmann rearrangement of oximes derived from adamantanone precursors is another pathway to functionalized adamantane derivatives. acs.org These intricate cationic rearrangements underscore the unique chemistry of this caged hydrocarbon system, allowing for the construction of complex, functionalized derivatives from simpler precursors. researchgate.netnih.gov

The synthesis of various 1,3-diacetylamino adamantane derivatives has been reported with high yields using a one-pot method involving oxidation and the Ritter reaction. researchgate.net

Table 1: Synthesis of 1,3-Diacetylamino Adamantane Derivatives

| Starting Material | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Adamantane | 1,3-Diacetylaminoadamantane | 81 | 226–228 |

| 1-Methyladamantane | 1-Acetylamino-3-methyl-5-acetylaminoadamantane | 92 | 198–199 |

| 1-Ethyladamantane | 1-Acetylamino-3-ethyl-5-acetylaminoadamantane | 73 | 219–220 |

| Adamantan-1-ylacetic acid | [3,5-Bis(acetylamino)adamantan-1-yl]acetic acid | 35 | 304-305 |

Data sourced from Klimochkin et al., 2017. researchgate.net

Catalytic Approaches in Adamantane Functionalization

The functionalization of adamantane's strong, non-activated C(sp³)–H bonds presents a significant synthetic challenge. acs.orgchemrxiv.org Modern catalytic methods have emerged as powerful tools to achieve this with high selectivity and efficiency. researchgate.net These approaches bypass the often harsh conditions of classical methods, offering milder reaction pathways with greater functional group tolerance. chemrxiv.orgchemrxiv.org

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis

A prominent strategy involves the combination of photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgchemrxiv.org This dual catalytic system can selectively activate the strong tertiary (3°) C–H bonds of the adamantane core. acs.orgchemrxiv.org The process typically involves a photocatalyst that, upon irradiation, activates a HAT catalyst. rsc.org This activated HAT catalyst is then capable of abstracting a hydrogen atom from a tertiary position on the adamantane ring, generating an adamantyl radical. rsc.org This radical intermediate can then be coupled with various partners, such as activated alkenes, to form new C–C bonds. rsc.orgresearchgate.net

A key advantage of this approach is the ability to control selectivity through catalyst design. acs.org For example, specific amine-based HAT catalysts have been developed that exhibit a preference for the electron-rich C–H bonds of adamantane over other, weaker C–H bonds that might be present in a polyfunctional molecule. acs.orgrsc.org This selectivity is attributed to polar effects in the transition state of the H-atom transfer step. acs.org This method has proven versatile, enabling the alkylation of a broad scope of adamantane derivatives, including those containing drug scaffolds, with high yields and regioselectivity. acs.orgrsc.org

Table 2: Catalyst Systems for Selective C-H Alkylation of Adamantane

| Photocatalyst | HAT Catalyst | Alkene Partner Example | Product Yield (%) | Reference |

|---|---|---|---|---|

| Ir-2 | Q-3 | Diethyl(2-cyano-3-methylbut-2-enyl)malonate | 94 | researchgate.net |

| Ir-2 | Q-3 | (E)-3-(4-cyanophenyl)acrylonitrile | 91 | researchgate.net |

| Ir-2 | Q-3 | (E)-but-2-enenitrile | 82 | researchgate.net |

| Not Specified | Quinuclidine-based | Electron-deficient alkenes | 46-80 | rsc.org |

Data represents examples of C-H alkylation of adamantane using dual photoredox/HAT catalysis. rsc.orgresearchgate.net

Metal-Catalyzed Functionalization

Transition metal catalysis offers another powerful avenue for adamantane functionalization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been used to form C-C bonds by reacting organozinc adamantyl reagents with aryl halides. researchgate.net Directed C–H functionalization is another important strategy, where a directing group installed on the adamantane substrate guides a metal catalyst (e.g., palladium) to a specific C–H bond for activation and subsequent arylation. cuni.cz

Furthermore, various catalytic methods have been developed for acylation, amination, halogenation, and other transformations directly on the adamantane scaffold. researchgate.net These methods often rely on the generation of radical or carbocation intermediates, whose unique stability on the adamantane framework facilitates the desired reaction. rsc.org The development of these selective catalytic techniques continues to expand the synthetic toolbox for creating novel and highly substituted adamantane derivatives with potential applications in diverse fields like materials science and medicinal chemistry. researchgate.netrsc.org

Structural Elucidation and Advanced Characterization of 1,3 Bis Acetylamino Adamantane

X-ray Crystallography and Solid-State Structural Analysis

Conformational Analysis of the Adamantane (B196018) Core and Substituents

The adamantane cage is a highly rigid and sterically demanding tricyclic hydrocarbon, often described as a "diamondoid" due to its cage-like structure being a subunit of the diamond lattice. This inherent rigidity significantly influences the conformational preferences of its substituents. In 1,3-bis(acetylamino)adamantane, the two acetylamino groups are positioned at bridgehead carbons, which are tertiary carbons at the junction of the fused cyclohexane (B81311) rings.

The adamantane core itself has a well-defined, strain-free chair-boat-chair conformation, belonging to the Td point group symmetry in its unsubstituted form. The introduction of substituents at the 1 and 3 positions lowers this symmetry but does not significantly distort the rigid cage structure. The C-C bond lengths and C-C-C bond angles within the adamantane framework remain close to those of a typical sp³ hybridized carbon system.

The conformational analysis of this compound primarily concerns the orientation of the two acetylamino substituents relative to the adamantane core and to each other. The key degrees of freedom are the rotation around the C(adamantane)-N bond and the C-N(amide) bond.

Adamantane Core Structure

The fundamental structure of the adamantane cage is characterized by its high stability and lack of conformational flexibility. This rigidity is a defining feature that has made adamantane derivatives valuable in medicinal chemistry and materials science as rigid scaffolds. researchgate.net The substitution at the bridgehead positions (1 and 3) does not induce significant strain or distortion in the adamantane skeleton itself. cuni.cz

Conformation of the Acetylamino Substituents

The conformation of an individual N-acetyl group attached to a bridgehead carbon of the adamantane cage can be inferred from crystallographic data of monosubstituted analogs, such as 1-acetamidoadamantane (B21340). X-ray diffraction studies of 1-acetamidoadamantane reveal specific details about the geometry of the acetylamino group. nih.gov

Table 1: Selected Crystallographic Data for 1-Acetamidoadamantane

| Parameter | Value |

|---|---|

| Space Group | C 1 2/c 1 |

| a (Å) | 24.312 |

| b (Å) | 9.464 |

| c (Å) | 9.454 |

| β (°) | 90.06 |

Data sourced from the Crystallography Open Database (COD) entry for 1-acetamidoadamantane. nih.gov

In N-substituted amides, the amide group (CO-NH) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. acs.orgut.ee The rotation around this bond is restricted. For N-(adamantan-1-yl)amides, the conformation is typically fixed by intramolecular C-H···O hydrogen bonds between the amide oxygen and the proximal C-H bonds of the adamantane cage. researchgate.net This interaction helps to define the orientation of the acetyl group relative to the adamantane core.

In this compound, the two acetylamino groups are expected to adopt similar conformations with respect to the adamantane cage as in the monosubstituted case. However, the presence of two substituents at the 1 and 3 positions introduces the possibility of through-space interactions between them. The distance between the two bridgehead carbons (C1 and C3) is fixed by the rigid adamantane skeleton.

The relative orientation of the two acetylamino groups can be described by the dihedral angles around the C(adamantane)-N bonds. Due to the steric bulk of the adamantane cage, the rotation of the acetylamino groups is likely to be hindered. researchgate.net Computational studies on related 1,3-disubstituted adamantanes have shown that the substituents can adopt various conformations to minimize steric hindrance. rti.org

It is plausible that the two acetylamino groups in this compound could be oriented in a way that allows for intramolecular hydrogen bonding between the N-H of one group and the C=O of the other. Such interactions are known to stabilize the conformations of molecules. uzh.ch However, the formation of such a hydrogen bond would depend on the energetic favorability of the resulting conformation, balancing the stabilization from the hydrogen bond against any increased steric strain.

Dynamic NMR studies on other N-substituted adamantane derivatives have been used to determine the energy barriers for bond rotation. researchgate.netacs.org For this compound, variable temperature NMR experiments could potentially reveal information about the conformational dynamics and the presence of different conformers in solution.

Computational and Theoretical Studies of 1,3 Bis Acetylamino Adamantane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. acs.org These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like 1,3-Bis(acetylamino)adamantane. By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, electron density, and other key properties.

Detailed research findings from DFT studies on related adamantane (B196018) derivatives reveal common choices for computational methods. Functionals such as B3LYP are frequently paired with basis sets like 6-31G* or 6-311++G(d,p) to obtain optimized geometries and electronic properties. acs.org For this compound, such calculations would likely focus on the influence of the two acetylamino groups on the electronic structure of the adamantane cage.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl groups, indicating their propensity to act as hydrogen bond acceptors.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

| Parameter | Representative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as representative examples of what would be obtained from DFT calculations based on studies of similar adamantane derivatives.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide groups, as well as the various C-H and C-C vibrations of the adamantane cage.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. samipubco.com These theoretical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, providing a detailed picture of the molecular structure in solution.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (cm⁻¹) | Experimental Value (cm⁻¹) | Assignment |

| IR Frequency | 3305 | 3300 | N-H stretch |

| IR Frequency | 1640 | 1635 | C=O stretch (Amide I) |

| ¹³C NMR Shift (ppm) | 170.2 | 169.8 | Carbonyl Carbon |

| ¹³C NMR Shift (ppm) | 52.5 | 52.1 | Adamantane C1/C3 |

Note: The values in this table are hypothetical and illustrative of the expected correlation between predicted and experimental spectroscopic data.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulations are employed to study the larger-scale conformational and dynamic behavior of molecules.

The adamantane cage itself is rigid, but the acetylamino substituents can rotate around the C-N bond, leading to different conformations. Conformational analysis aims to identify the stable arrangements of these groups and the energy barriers between them. Molecular mechanics (MM) force fields, such as AMBER or MMFF, are often used for these studies due to their computational efficiency. compchems.comgaussian.com

A conformational search would typically involve systematically rotating the dihedral angles of the acetylamino groups and calculating the potential energy at each point. The results can be visualized as a potential energy surface, which reveals the low-energy (stable) and high-energy (transitional) conformations. For this compound, the relative orientations of the two acetylamino groups (e.g., both pointing "outward" or one "inward" and one "outward") would be of particular interest as this can affect how the molecule interacts with its environment.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the atomic positions and velocities over time, offering insights into molecular flexibility, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to study its behavior in different solvents, such as water or a lipid bilayer, which is relevant for understanding its pharmacokinetic properties. nih.gov These simulations can reveal how the molecule orients itself at interfaces and how its conformation changes in response to the surrounding environment. Studies on related adamantane amides have used MD to investigate their interactions with biological targets. acs.orgmdpi.com

In Silico Approaches to Molecular Interactions

In silico methods are crucial for predicting how a molecule might interact with biological macromolecules, such as proteins or nucleic acids. These approaches are widely used in drug discovery to screen potential drug candidates and to understand their mechanisms of action.

Molecular docking is a primary in silico technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.govnih.gov For this compound, docking studies could be performed to investigate its potential binding to a specific protein target. The adamantane cage often serves as a lipophilic anchor that fits into hydrophobic pockets of proteins, while the acetylamino groups can form hydrogen bonds with polar residues in the binding site. The results of a docking study are typically summarized in a scoring function that estimates the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Protein Kinase

| Parameter | Value | Description |

| Binding Affinity | -8.2 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Key Interacting Residues | Val-23, Leu-88, Asp-145 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Hydrogen Bonds | N-H...O=C (Asp-145) | Specific hydrogen bond interactions between the ligand and the protein. |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the type of information that would be generated.

Analysis of Binding Affinities and Specificity

Binding affinity, often quantified by metrics such as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target. High-affinity and specific binding are desirable properties for drug candidates to maximize therapeutic effects and minimize off-target side effects.

As with molecular docking, there is a lack of published data regarding the binding affinities and specificity of this compound for any biological target. Computational methods, such as free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), are often used to estimate binding affinities. However, these calculations have not been performed or reported for this specific compound. The potential for adamantane derivatives to exhibit high affinity for certain targets is recognized, but empirical or in-silico data for this compound is required for a definitive analysis. researchgate.net

Table 2: Binding Affinity Data for this compound

| Biological Target | Binding Affinity (Kd/Ki) | Assay Method |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

Molecular Interactions and Supramolecular Assemblies of 1,3 Bis Acetylamino Adamantane

Non-Covalent Interactions within Molecular Architectures

The solid-state and solution-phase behavior of 1,3-bis(acetylamino)adamantane and its derivatives are largely governed by a combination of hydrogen bonding and hydrophobic interactions. These forces work in concert to direct the self-assembly of these molecules into predictable and often intricate superstructures.

The acetylamino substituents at the 1 and 3 positions of the adamantane (B196018) core are key to the formation of extensive hydrogen-bonding networks. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust intermolecular connections. In the solid state, these interactions often lead to the creation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional lattices.

| Interaction Type | Donor | Acceptor | Typical Resulting Motif |

| Amide-Amide | N-H | C=O | Chains, Sheets (e.g., β-sheets) |

| Amide-Solvent | N-H | Solvent (e.g., O of DMSO) | Solvate formation |

| Amide-Counterion | N-H | Anion (e.g., Cl⁻) | Salt bridge formation |

This table provides a generalized overview of potential hydrogen bonding interactions involving the acetylamino groups.

The adamantane cage is a lipophilic and sterically demanding moiety. researchgate.net In aqueous environments or in the presence of polar functional groups, the hydrophobic nature of the adamantane core drives it to minimize contact with polar surroundings. This "hydrophobic effect" is a significant driving force in the self-assembly of adamantane-containing molecules.

Host-Guest Chemistry and Molecular Recognition Phenomena

The unique combination of a hydrophobic cavity and hydrogen-bonding functionalities allows this compound and its derivatives to participate in host-guest chemistry, acting as either the host or the guest in the formation of supramolecular complexes.

As a guest molecule , the adamantane core of this compound can fit snugly into the hydrophobic cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgmdpi.com The driving force for this inclusion is primarily the hydrophobic effect, with the adamantyl group being expelled from the aqueous phase and into the nonpolar interior of the host. The acetylamino groups, while not directly involved in the inclusion, can provide secondary interactions with the rim of the host molecule or influence the solubility and orientation of the guest. The adamantyl group is a particularly good guest for β-cyclodextrin, as its size and shape are complementary to the host's cavity. mdpi.com

Conversely, derivatives of this compound can be designed to act as host molecules . By incorporating recognition sites, such as pyridine (B92270) or other heterocyclic rings, in place of or in addition to the acetyl groups, the adamantane scaffold can serve as a rigid framework to preorganize binding sites for specific guest molecules. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has been shown to be a versatile assembler of one-dimensional motifs through molecular recognition. acs.org The adamantane spacer enforces a specific spatial arrangement of the binding groups, enhancing the selectivity and stability of the host-guest complex.

| Role | Interacting Partner (Example) | Primary Driving Force | Key Structural Feature |

| Guest | β-Cyclodextrin | Hydrophobic Effect | Adamantane Cage |

| Host | Dicarboxylic Acids (with modified side chains) | Hydrogen Bonding | Preorganized Binding Sites |

This table illustrates the dual role of this compound derivatives in host-guest chemistry.

The ability of modified this compound derivatives to act as hosts is rooted in the principles of molecular recognition. By tailoring the functional groups attached to the adamantane scaffold, it is possible to create receptors that are highly selective for specific substrates. For instance, receptors based on a 1,3-disubstituted adamantane framework have been designed to recognize dicarboxylic acids through cooperative hydrogen bonding. acs.orgresearchgate.net The rigid adamantane spacer ensures that the two binding sites are held at an optimal distance and orientation to simultaneously interact with the two carboxyl groups of the guest, leading to a strong and selective binding event. This preorganization is a key principle in supramolecular chemistry for achieving high affinity and selectivity.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

While the acetylamino groups of this compound itself are not typically used as ligands for metal coordination, the adamantane-1,3-diyl backbone is an excellent scaffold for creating ditopic ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov By replacing the acetylamino groups with stronger coordinating moieties, such as triazoles or pyridyls, the resulting ligands can bridge metal centers to form extended one-, two-, or three-dimensional networks.

For example, 1,3-bis(1,2,4-triazol-4-yl)adamantane has been used to synthesize a variety of CPs with metals like zinc(II), copper(II), and cadmium(II). mdpi.com The rigid and bulky nature of the adamantane spacer influences the topology of the resulting network, preventing simple close-packing and often leading to the formation of porous or interpenetrated structures. mdpi.commdpi.com The choice of metal ion, counter-anion, and solvent can also direct the final structure, highlighting the versatility of adamantane-based linkers in the crystal engineering of CPs and MOFs. mdpi.com The thermal stability of these materials is often enhanced by the robust adamantane core. mdpi.com

Utilization of Adamantane Ligands in Coordination Chemistry

While direct studies detailing the coordination chemistry of this compound are not extensively documented in publicly available research, the behavior of structurally analogous adamantane-based ligands provides significant insight into its potential applications. The 1,3-disubstituted adamantane framework serves as a rigid and predictable spacer, influencing the dimensionality and topology of coordination polymers.

A pertinent example is the use of 1,3-bis(1,2,4-triazol-4-yl)adamantane (tr₂ad), a ligand where two triazole groups are attached to the adamantane core at the 1 and 3 positions. This ligand has been successfully employed to synthesize coordination polymers with various metal ions, including Zn(II), Cu(II), and Cd(II). researchgate.netscirp.org The rigid adamantane spacer in tr₂ad dictates the formation of diverse network structures, from one-dimensional (1D) chains to two-dimensional (2D) layers. researchgate.netscirp.org For instance, in the complex [Zn(tr₂ad)Cl₂]n, the ligand acts as an exo-bidentate spacer, linking tetrahedral Zn(II) centers into 1D chains. scirp.org In contrast, with other metal ions and counter-ions, the same ligand can behave as an exo-tetradentate linker, leading to the formation of 2D double-layers. scirp.org

Similarly, 1,3-bis(1,2,4-triazol-1-yl)adamantane has been used to create coordination polymers with Ag(I) and Cd(II). google.com In the silver complex, the ligand links the metal ions to form 2D layers containing large metallocycles. google.com The choice of the metal-to-ligand ratio in the synthesis with cadmium nitrate (B79036) led to the formation of either 1D or different 1D coordination polymers, showcasing the tunability of the resulting structures. google.com

These examples strongly suggest that this compound could function as a bidentate ligand. The acetylamino groups possess both nitrogen and oxygen atoms that can potentially coordinate to metal centers. The carbonyl oxygen, in particular, is a common coordination site. The rigid adamantane backbone would enforce a specific distance and orientation between the two coordinating groups, making it a predictable building block for coordination polymers. The specific coordination mode would likely depend on the metal ion's coordination preferences, the solvent system, and the counter-ions present.

Table 1: Examples of Coordination Polymers with 1,3-Disubstituted Adamantane Ligands

| Ligand | Metal Ion | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| 1,3-bis(1,2,4-triazol-4-yl)adamantane | Zn(II) | 1D | Tetrahedral metal centers, exo-bidentate ligand | scirp.org |

| 1,3-bis(1,2,4-triazol-4-yl)adamantane | Cu(II) | 2D | Octahedral metal centers, exo-tetradentate ligand | scirp.org |

| 1,3-bis(1,2,4-triazol-4-yl)adamantane | Cd(II) | 2D | Octahedral metal centers, exo-tetradentate ligand | scirp.org |

| 1,3-bis(1,2,4-triazol-1-yl)adamantane | Ag(I) | 2D | Formation of 18- and 30-membered metallocycles | google.com |

Self-Assembly of Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular architectures is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The adamantane cage is a popular component in supramolecular chemistry due to its hydrophobicity and rigid structure, which can direct the formation of ordered assemblies. google.comnih.gov

The acetylamino groups of this compound are particularly well-suited for directing self-assembly through hydrogen bonding. Each acetylamino group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of predictable hydrogen-bonding networks. The self-assembly of other bis(acetylamino) compounds has been shown to result in various nanostructures. researchgate.netcore.ac.uk

The adamantane scaffold itself can participate in host-guest chemistry, a key aspect of supramolecular assembly. Adamantane and its derivatives are known to form stable inclusion complexes with cyclodextrins, where the hydrophobic adamantane cage fits snugly into the cyclodextrin (B1172386) cavity. This interaction has been utilized to construct novel supramolecular assemblies based on hyaluronic acid derivatives bearing adamantane and β-cyclodextrin moieties.

Given these precedents, this compound is expected to self-assemble in the solid state and in solution to form higher-order structures. The hydrogen-bonding capabilities of the acetylamino groups, combined with the rigid and bulky nature of the adamantane core, could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The precise nature of these assemblies would be influenced by factors such as solvent polarity and temperature.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-bis(1,2,4-triazol-4-yl)adamantane |

| 1,3-bis(1,2,4-triazol-1-yl)adamantane |

| 1,3-diaminoadamantane |

| Zinc(II) |

| Copper(II) |

| Cadmium(II) |

| Silver(I) |

Applications in Advanced Materials Science and Engineering

Utilization in Polymer Chemistry

In polymer science, the focus often lies on 1,3-diaminoadamantane, the diamine derivative of 1,3-Bis(acetylamino)adamantane. This diamine serves as a crucial monomer in the synthesis of high-performance polymers. The synthesis of 1,3-diaminoadamantane can be achieved from adamantane (B196018) through a process involving 1,3-dibromoadamantane (B19736) and urea (B33335) in the presence of trifluoroacetic acid. asianpubs.orgresearchgate.net

1,3-Diaminoadamantane is a key monomer for creating advanced polymers such as polyimides and polyamides. bwise.krscilit.com Polyimides derived from adamantane-based diamines are synthesized through a conventional one-step or two-stage solution polycondensation with various aromatic dianhydrides. bwise.krrsc.orgacs.org For instance, fully aliphatic polyimides have been synthesized from adamantyl diamines and bicyclo researchgate.netresearchgate.netresearchgate.netoct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA). researchgate.net Similarly, new families of aromatic polyimides and polyamides have been developed by reacting a spiroadamantane diamine with aromatic dianhydrides and diacid chlorides, respectively. bwise.kr These polymers are noted for their potential in high-tech applications due to their exceptional properties. bwise.kr

The integration of the adamantane moiety into polymer backbones significantly enhances their performance characteristics. bwise.krresearchgate.net

Thermal Properties: Adamantane-containing polymers exhibit outstanding thermal stability. bwise.krresearchgate.net Polyimides synthesized from adamantane diamines show high glass transition temperatures (Tg), often ranging from 285°C to over 440°C. rsc.orgacs.org For example, fully aliphatic polyimides based on adamantane diamines have Tg values recorded between 248°C and 308°C, with decomposition temperatures for 10% weight loss exceeding 500°C in both air and nitrogen atmospheres. acs.org The rigid and bulky nature of the adamantane unit restricts segmental motion, leading to these high thermal thresholds. rsc.orgresearchgate.net

Mechanical Properties: The mechanical strength of polymers is also enhanced by the adamantane structure. Polyimide films containing adamantane often exhibit good mechanical properties, although factors like monomer rigidity and molecular weight can cause brittleness in some cases. bwise.krrsc.org The incorporation of the adamantane group can lead to a high storage modulus, indicating good stiffness and mechanical integrity. researchgate.net

Other Key Properties:

Solubility: The bulky adamantane group can disrupt polymer chain packing, which often improves the solubility of otherwise intractable aromatic polyimides in organic solvents. bwise.kracs.org

Optical Transparency: Many adamantane-based polyimides are noted for their excellent optical transparency, with high transmittance in the visible light spectrum, making them suitable for optoelectronic applications. rsc.org

Dielectric Constant: The low polarizability of the adamantane group contributes to a low dielectric constant in the resulting polymers, a critical property for materials used in microelectronics. scilit.comresearchgate.netresearchgate.net

Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polyimides

| Polymer Type | Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) | Decomposition Temp. (Td10) | Tensile Strength |

|---|---|---|---|---|---|

| Semi-alicyclic Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Various Aromatic | 285-440 °C rsc.org | >500 °C acs.org | Varies with dianhydride rsc.org |

| Fully Aliphatic Polyimide | Adamantane-based diamines | BOCA | 248-308 °C acs.org | >500 °C acs.org | Not specified |

| Aromatic Polyamide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | Isophthaloyl chloride | >350 °C bwise.kr | >450 °C bwise.kr | Film was brittle bwise.kr |

| Aromatic Polyimide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | 6FDA | >350 °C bwise.kr | >450 °C bwise.kr | Good mechanical properties bwise.kr |

Functional Materials Design

The adamantane scaffold is a versatile platform for designing a wide array of functional materials beyond bulk polymers, leveraging its unique structural and chemical properties. researchgate.netresearchgate.net

Adamantane derivatives are explored for their use in molecular electronic devices and as low-dielectric constant materials. researchgate.netresearchgate.net The introduction of adamantane into polymer structures, such as benzocyclobutene-based polymers, results in materials with low dielectric constants (around 2.50) and low dielectric loss. researchgate.net This is attributed to the low polarizability of the adamantyl group and its ability to increase the free volume within the polymer matrix. researchgate.net Such properties are highly sought after in the manufacturing of advanced micro- and photoelectronic devices. researchgate.net

The rigid, well-defined structure of adamantane makes it an excellent component for supramolecular chemistry and the construction of nanomaterials. researchgate.netresearchgate.netmdpi.com Its cage-like structure allows it to act as a guest molecule in host-guest complexes, for example, with cyclodextrins and cucurbiturils, forming stable inclusion complexes. mdpi.comnih.gov This behavior is a powerful tool for creating self-assembled systems and for surface recognition applications. mdpi.comnih.gov Adamantane derivatives have been used to build more complex structures like dendrons, which are considered nanoparticles and have potential applications as drug delivery vectors. researchgate.net

The adamantane moiety has become a crucial element in the design of advanced catalysts. researchgate.netuq.edu.au Its desirable properties for catalyst development include its inertness, rigidity, symmetry, and significant steric bulk. uq.edu.au These features have been incorporated into both metal-based and organocatalyst ligand designs. uq.edu.au Adamantyl-containing phosphine (B1218219) ligands, for instance, are effective in palladium-catalyzed cross-coupling reactions due to their bulk and electron-rich nature. uq.edu.au Furthermore, the adamantane framework can be functionalized to create multi-site catalysts, such as a recyclable hypervalent iodine catalyst built on a 1,3,5,7-tetrakis(4-iodophenyl)-adamantane core. uq.edu.au The development of methods for the selective functionalization of adamantane's C-H bonds has further expanded its utility in creating tailored catalysts for specific organic reactions. acs.orgcuni.czmdpi.com

Future Research Directions and Emerging Paradigms for 1,3 Bis Acetylamino Adamantane

Development of Novel Synthetic Methodologies

The synthesis of adamantane (B196018) derivatives, including 1,3-Bis(acetylamino)adamantane, is a cornerstone of its continued exploration. While established methods exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One promising avenue is the exploration of novel catalytic systems for the functionalization of the adamantane core. This includes the use of transition metal catalysts to facilitate C-H bond activation, allowing for direct and selective introduction of acetylamino groups. researchgate.net Research into one-pot synthesis methods, where multiple reaction steps are combined without isolating intermediates, could also significantly streamline the production of this compound and its analogues. researchgate.net For instance, a one-pot method involving an oxidation stage followed by a Ritter reaction in nitric acid and a mixture of sulfuric and nitric acids has been used to synthesize 1,3-diacetylamino derivatives directly from adamantane hydrocarbons. researchgate.net

Furthermore, the development of synthetic strategies that allow for precise control over the stereochemistry of substituted adamantanes is crucial, particularly for applications in chiral catalysis and enantioselective recognition. mdpi.com

Advanced Structural and Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. Future research will benefit from the application of advanced characterization techniques.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of adamantane derivatives in the solid state. pensoft.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule.

X-ray crystallography will continue to be indispensable for determining the precise crystal and molecular structure of this compound and its derivatives. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence physical properties and biological activity.

Integration of Advanced Computational Approaches

Computational chemistry offers a powerful and complementary approach to experimental studies. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of properties for this compound, including its geometry, vibrational frequencies, and electronic structure.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can be particularly valuable for understanding how the adamantane cage influences the conformation and flexibility of the acetylamino side chains. By combining computational predictions with experimental data, researchers can gain a deeper and more comprehensive understanding of this fascinating molecule.

Exploration of New Biological Targets and Mechanisms (in vitro)

The adamantane moiety is a well-established pharmacophore, and its incorporation into molecules can significantly impact their biological properties. pensoft.net While the biological activities of many adamantane derivatives have been explored, the specific in vitro targets and mechanisms of action for this compound remain a relatively unexplored area.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. For example, given the known antiviral activity of other adamantane derivatives like amantadine (B194251), investigating the potential of this compound to inhibit viral replication is a logical step. nih.gov

In vitro studies are essential to identify lead compounds and elucidate their mechanisms of action. Techniques such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays will be crucial in this endeavor. Recent studies have synthesized various adamantane derivatives and tested their antimicrobial and cytotoxic properties in vitro. mdpi.com

Innovation in Functional Material Applications

The rigid and thermally stable nature of the adamantane cage makes it an attractive building block for the creation of novel functional materials. researchgate.net The presence of two acetylamino groups in this compound provides sites for further chemical modification, allowing for its incorporation into polymers and other materials.

Future research could explore the use of this compound as a monomer in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. googleapis.com For example, adamantane-based polymers have shown promise as low-k dielectric materials in the electronics industry. researchgate.net The ability to form hydrogen bonds through the acetylamino groups could also be exploited to create self-assembling materials with well-defined nanostructures.

Interdisciplinary Research Opportunities in Adamantane Chemistry

The full potential of this compound can be realized through interdisciplinary collaborations. The convergence of chemistry, biology, materials science, and computational science will be essential for driving innovation in this field. pensoft.netpensoft.net

Medicinal chemists can design and synthesize new derivatives with improved biological activity, while biologists can investigate their mechanisms of action at the molecular and cellular levels. researchgate.net Materials scientists can explore the use of these compounds in advanced materials, and computational chemists can provide theoretical insights to guide experimental work. rsc.org Such interdisciplinary efforts will undoubtedly lead to new discoveries and applications for this versatile adamantane derivative.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(acetylamino)adamantane, and what are their respective challenges?

Methodological Answer: The synthesis of this compound can be inferred from analogous adamantane derivatives. A common strategy involves functionalizing 1,3-dibromoadamantane (a precursor) via nucleophilic substitution or coupling reactions. For example, in related compounds like 1,3-bis(1,2,4-triazol-1-yl)adamantane, solvent-free conditions and brominated precursors are used to avoid side reactions . Alternative methods for introducing acetylamino groups may involve safer reagents like diphenylphosphoryl azide (DPPA) instead of hazardous sodium azide, as demonstrated in adamantane-isocyanate syntheses . Key challenges include controlling regioselectivity during substitution and optimizing reaction yields under mild conditions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming substitution patterns and acetyl group integration.

- Infrared Spectroscopy (IR): Identifies characteristic N-H (amide) and C=O stretches (~1650–1700 cm).

- X-ray Diffraction (XRD): Resolves crystal structure and hydrogen-bonding networks. For example, monoclinic (P21/c) or hexagonal (P63/mmc) phases are common in adamantane derivatives, as seen in 1,3-dimethyladamantane .

- Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., plastic crystal formation) and thermal stability.

Advanced Research Questions

Q. How does polymorphism in this compound affect its physicochemical properties, and how can these polymorphs be studied?

Methodological Answer: Polymorphism in adamantane derivatives significantly impacts solubility, melting points, and mechanical stability. For this compound, polymorphic phases (e.g., ordered monoclinic vs. plastic hexagonal) can be analyzed using:

- Variable-Temperature XRD: Identifies structural transitions (e.g., low-temperature ordered phases transforming to high-temperature plastic phases ).

- High-Pressure DSC: Measures phase stability under pressure, critical for applications requiring thermal resilience.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (globularity, asphericity) to predict polymorphic tendencies .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) for this compound across studies?

Methodological Answer: Discrepancies may arise from impurities, polymorphic variations, or measurement conditions. To address these:

Q. How do intermolecular interactions in this compound influence its supramolecular architecture?

Methodological Answer: The rigid adamantane core and acetylamino groups facilitate directional interactions:

- Hydrogen Bonding: Amide N-H···O=C networks stabilize layered or helical structures.

- van der Waals Forces: The bulky adamantane core promotes dense packing, as seen in orthorhombic (Pnma) phases of similar derivatives .

- Crystal Engineering: Modify substituents to tune cavity size or porosity for applications in molecular encapsulation.

Q. How can this compound be optimized for supramolecular polymer design?

Methodological Answer: Adamantane derivatives are prized for their thermal stability and modular functionalization:

- Co-monomer Integration: Combine with triazoles or carboxylates to enhance crosslinking.

- Plastic Phase Utilization: Leverage high-temperature plastic phases (e.g., hexagonal P63/mmc) for moldable materials .

- Stability Enhancements: Introduce electron-withdrawing groups (e.g., nitro) to reduce hydrolysis susceptibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.